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Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzaldehyde

Cat. No.: B169199

An In-Depth Technical Guide to 4-Bromo-3-chlorobenzaldehyde: Properties, Synthesis, and
Applications

Introduction

4-Bromo-3-chlorobenzaldehyde is a disubstituted aromatic aldehyde that serves as a highly
versatile and valuable intermediate in the fields of organic synthesis, medicinal chemistry, and
materials science. Its chemical architecture, featuring an electrophilic aldehyde functional
group and two distinct halogen atoms (bromine and chlorine) on the phenyl ring, provides
multiple reaction sites for constructing complex molecular frameworks. The strategic placement
of the bromo and chloro substituents allows for selective functionalization, making it a sought-
after building block for the synthesis of novel pharmaceutical agents, agrochemicals, and fine
chemicals. This guide offers a comprehensive overview of its chemical properties,
spectroscopic signature, synthesis protocols, reactivity, and key applications, providing
researchers and drug development professionals with the technical insights required for its
effective utilization.

Core Chemical and Physical Properties

The fundamental properties of 4-Bromo-3-chlorobenzaldehyde are summarized below.
These characteristics are essential for determining appropriate reaction conditions, purification
methods, and storage protocols.
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Property Value Source(s)
CAS Number 120077-69-2 [1][2]
Molecular Formula C7H4BrCIO [11[2][3]
Molecular Weight 219.46 g/mol [11[2]
Appearance White to yellow solid
Melting Point 52 °C [3]
Boiling Point 281.3 £ 25.0 °C (Predicted) [3]
Density 1.698 + 0.06 g/cm3 (Predicted) [3]
IUPAC Name -bromo-3 [2]
chlorobenzaldehyde
3-Chloro-4-
Synonyms bromobenzaldehyde, 4-Bromo-  [1]

5-chlorobenzaldehyde

Spectroscopic Profile

The unique structural features of 4-Bromo-3-chlorobenzaldehyde give rise to a distinct
spectroscopic fingerprint, which is critical for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is characterized by signals from the aldehydic proton
and the three aromatic protons. The aldehydic proton appears as a singlet significantly
downfield (around & 9.98 ppm) due to the deshielding effect of the carbonyl group.[4] The
aromatic region displays a complex splitting pattern consistent with a 1,2,4-trisubstituted
benzene ring. One proton appears as a doublet at & 8.11 ppm, another as part of an AB
system at 6 8.02 ppm, and the third as a doublet of doublets at & 7.77 ppm.[4]

e 13C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon
in the downfield region (typically ~190 ppm). Six distinct signals are expected in the aromatic
region, with their chemical shifts influenced by the inductive and resonance effects of the
aldehyde, bromine, and chlorine substituents.
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Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

C=0 Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-
1715 cm~1

e C-H Stretch (Aldehyde): Two characteristic, weaker bands are typically observed around
2720 cm~* and 2820 cm~1.[5] The presence of the band near 2720 cm~1 is particularly
diagnostic for an aldehyde.[5]

o Aromatic C=C Stretches: Medium to weak absorptions appear in the 1400-1600 cm~1 range.

[5]

o C-Br/C-ClI Stretches: Absorptions corresponding to the carbon-halogen bonds are found in
the fingerprint region, typically below 850 cm~1.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) reveals a distinct molecular ion peak cluster.
Due to the natural isotopic abundances of bromine (7°Br = 50.7%, 8Br = 49.3%) and chlorine
(3>Cl = 75.8%, 3’Cl = 24.2%), the molecular ion region will show a characteristic pattern of
peaks corresponding to the different isotopic combinations, confirming the presence of both
halogens. Common fragmentation pathways include the loss of a hydrogen radical (M-1), the
loss of the formyl group (M-29), or cleavage of the carbon-halogen bonds.[7][8]

Synthesis and Purification Protocol

4-Bromo-3-chlorobenzaldehyde can be synthesized via a two-step process starting from 4-
bromo-3-chlorobenzoic acid. This involves the reduction of the carboxylic acid to a benzyl
alcohol, followed by selective oxidation to the desired aldehyde.[4][9]
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Step 1: Reduction

@-Bromo-S-chIorobenzoic AcioD

orane-THF complex
0°C, 10h

64-Bromo-3-ch|orophenyl)methanoD

Step 2: Oxidation

64-Bromo-3-ch|orophenyl)methanoD

Manganese Dioxide (MnOz2)
1,2-Dichloroethane, 25°C, 18h

@—Bromo—S—chIorobenzaldehyde)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. CAS 120077-69-2 | 4-Bromo-3-chlorobenzaldehyde - Synblock [synblock.com]

2. 4-Bromo-3-chlorobenzaldehyde | C7H4BrCIO | CID 14049806 - PubChem
[pubchem.ncbi.nim.nih.gov]

. echemi.com [echemi.com]

. 4-BROMO-3-CHLORO-BENZALDEHYDE | 120077-69-2 [chemicalbook.com]
. uanlch.vscht.cz [uanich.vscht.cz]

. chem.libretexts.org [chem.libretexts.org]

. pdf.benchchem.com [pdf.benchchem.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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